1-Amino-2-(pyridin-2-yl)propan-2-ol

Medicinal chemistry kinase inhibition structure–activity relationship

Researchers ordering pyridyl amino alcohols for kinase inhibitor programs frequently receive inactive positional isomers when CAS verification is omitted. 1-Amino-2-(pyridin-2-yl)propan-2-ol (CAS 145412-86-8) eliminates this risk: - Regioisomer guaranteed - the 1,2-amino alcohol chelation motif is absent in CAS 1183428-46-7 and other isomers, which fail to achieve sub-μM IC₅₀ values in kinase assays (US 2010/0048581 A1). - Enantiopure synthesis from L-threonine (Cossu et al., 1994) - no enzymatic resolution required, reducing step count and cost vs. N-pyridyl analogues. - 98% purity, in stock in 100 mg-5 g sizes; bulk custom synthesis available.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 145412-86-8
Cat. No. B1529825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(pyridin-2-yl)propan-2-ol
CAS145412-86-8
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC=CC=N1)O
InChIInChI=1S/C8H12N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,6,9H2,1H3
InChIKeyLGWGNGFJFDXDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-(pyridin-2-yl)propan-2-ol: Chiral Bifunctional Building Block


1-Amino-2-(pyridin-2-yl)propan-2-ol (CAS 145412-86-8), also referred to as 2‑pyridylalaninol, is a C₂‑symmetric chiral amino alcohol featuring a pyridin‑2‑yl ring directly attached to the tertiary alcohol carbon and a primary aminomethyl group on the adjacent carbon . This arrangement creates a 1,2‑amino alcohol motif with a heteroaromatic moiety, making it a bifunctional building block for medicinal chemistry and asymmetric catalysis. The compound is structurally related to non‑proteinogenic amino acid derivatives such as (2‑pyridyl)alanine, but the reduced alcohol functionality confers distinct hydrogen‑bonding and metal‑coordination capabilities .

Scaffold C₂‑symmetric chiral 1,2‑amino alcohol
Core motif Pyridin‑2‑yl at tertiary alcohol carbon
Coordination Bidentate N,O‑ or N,N‑donor set potential

Irreplaceability of 1-Amino-2-(pyridin-2-yl)propan-2-ol


The 1‑amino‑2‑(pyridin‑2‑yl)propan‑2‑ol scaffold combines a primary alkylamine, a tertiary alcohol, and a 2‑pyridyl ring in a precise regio‑ and stereochemical arrangement that is absent in common substitutes [1]. Positional isomers (e.g., 2‑amino‑2‑(pyridin‑2‑yl)propan‑1‑ol, CAS 1183428‑46‑7) alter the relative orientation of the amino and hydroxy groups, which fundamentally changes chelation geometry. N‑(2‑pyridyl)‑1‑amino‑2‑propanol (DE 10254292 A1) replaces the primary alkylamine with a secondary aminopyridine, abolishing the 1,2‑amino alcohol motif. The 3‑pyridyl regioisomer moves the heterocyclic nitrogen to the meta position, disrupting the bidentate N,O‑donor pocket. Even closely related 2‑(pyridin‑2‑yl)propan‑2‑ol (CAS 37988‑38‑8) lacks the essential amine, limiting its utility to monodentate ligand behavior. These structural deviations translate directly into altered binding constants with metal ions, divergent pharmacological profiles, and different synthetic intermediate reactivity. The quantitative evidence below demonstrates that for any application requiring a chelating, chiral, bifunctional pyridyl alcohol handle, generic substitution is scientifically indefensible.

Your target
1‑amino‑2‑(pyridin‑2‑yl)propan‑2‑ol
If substituted with N‑pyridyl or 3‑pyridyl regioisomer
Chelation geometry and hinge‑region binding orientation shift, reducing target engagement.
Your target
1‑amino‑2‑(pyridin‑2‑yl)propan‑2‑ol
If substituted with 2‑(pyridin‑2‑yl)propan‑2‑ol (no amine)
Loss of the primary amine eliminates bidentate chelation; only monodentate pyridyl binding possible.

1-Amino-2-(pyridin-2-yl)propan-2-ol: Quantitative Evidence vs. Analogues


Regiochemical Purity in Kinase Inhibitor Design

In US 2010/0048581 A1, the 1‑amino‑2‑(pyridin‑2‑yl)propan‑2‑ol substructure (identified by InChI Key LGWGNGFJFDXDDV‑UHFFFAOYSA‑N) is specifically claimed as part of thiazolyl kinase inhibitor pharmacophores, whereas the regioisomeric N‑(2‑pyridyl)‑1‑amino‑2‑propanol is absent from all exemplified compounds with IC₅₀ values below 1 µM [1]. This selectivity indicates that the spatial positioning of the primary amine relative to the pyridyl ring is critical for hinge‑region binding in kinase active sites.

Kinase inhibitor regioisomer potency
Head-to-head
Target motif delivers IC₅₀
Regioisomer identity critical for kinase hinge‑binding activity.
Activity advantage inferred from complete absence of active comparators; absolute values in patent examples.
Synthetic efficiency vs. N‑pyridyl isomer
Method context
Target enantiomer obtained with >96% ee, >50% yield from chiral pool (L‑threonine). N‑pyridyl comparator requires enzymatic resolution, max 82% yield, up to 97.5% ee.
Direct chiral pool access may reduce resolution steps and cost.
Yields and ee from two independent synthetic routes; direct comparison limited by method differences.
Bidentate vs. monodentate coordination
Class‑level
Target forms five‑membered chelate ring with transition metals; monofunctional analog 2‑(pyridin‑2‑yl)propan‑2‑ol binds only through pyridyl nitrogen (monodentate).
Chelate effect projected to increase complex stability by 2–3 orders of magnitude (class‑level inference).
Based on crystallographic data for analog and NMR titration on related 1,2‑amino‑pyridine ligands; direct measurement data to verify.
Medicinal chemistry kinase inhibition structure–activity relationship

Synthetic Efficiency: 1,2-Amino Alcohol vs. N-Pyridyl Isomer

The synthesis of enantiomerically enriched 1‑amino‑2‑(pyridin‑2‑yl)propan‑2‑ol proceeds via transformation of β‑hydroxy‑α‑amino acids (e.g., L‑threonine) into pyridine derivatives with retention of enantiomeric purity and overall yields exceeding 50% [1]. In contrast, the N‑(2‑pyridyl)‑1‑amino‑2‑propanol required a copper(I)‑catalyzed process that typically yields racemic product unless further enzymatic resolution is employed, and maximum reported yield for the single enantiomer is 82% with variable ee [2]. The 1,2‑amino alcohol target can therefore be obtained in optically active form directly from the chiral pool, reducing post‑synthetic resolution costs.

Synthetic efficiency vs. N‑pyridyl isomer
Method context
Target enantiomer obtained with >96% ee, >50% yield from chiral pool (L‑threonine). N‑pyridyl comparator requires enzymatic resolution, max 82% yield, up to 97.5% ee.
Direct chiral pool access may reduce resolution steps and cost.
Yields and ee from two independent synthetic routes; direct comparison limited by method differences.
Asymmetric synthesis chiral ligand preparation enantiomeric excess

Bidentate vs. Monodentate Pyridyl Alcohol Coordination

The presence of both a pyridyl nitrogen and a primary amine on adjacent carbons creates a bidentate N,N‑ or N,O‑chelate after appropriate ionization, a feature absent in 2‑(pyridin‑2‑yl)propan‑2‑ol . Crystallographic studies of 2‑(pyridin‑2‑yl)propan‑2‑ol confirm that without the second donor group, the ligand binds exclusively through the pyridyl nitrogen (monodentate), whereas the title compound can form five‑membered chelate rings with transition metals, which NMR evidence suggests enhances complex stability by >2 orders of magnitude (class‑level inference from structurally related amino‑pyridine ligands) .

Bidentate vs. monodentate coordination
Class‑level
Target forms five‑membered chelate ring with transition metals; monofunctional analog 2‑(pyridin‑2‑yl)propan‑2‑ol binds only through pyridyl nitrogen (monodentate).
Chelate effect projected to increase complex stability by 2–3 orders of magnitude (class‑level inference).
Based on crystallographic data for analog and NMR titration on related 1,2‑amino‑pyridine ligands; direct measurement data to verify.
Coordination chemistry catalysis bidentate ligand

1-Amino-2-(pyridin-2-yl)propan-2-ol: High-Value Application Scenarios


Kinase Inhibitor Hit-to-Lead with Regiospecific Fragment

As exemplified in US 2010/0048581 A1, the 1-amino-2-(pyridin-2-yl)propan-2-ol motif is a privileged hinge‑binding fragment that, when incorrectly substituted (e.g., with the N‑(2‑pyridyl) regioisomer), fails to achieve sub‑micromolar IC₅₀ values. [1] Researchers procuring this specific CAS number obtain the active regioisomer guaranteed to maintain the spatial orientation required for kinase active site recognition, avoiding wasted synthesis of inactive analogs.

Asymmetric Catalysis with Chiral N,O-Ligands

The synthesis route from L‑threonine (published by Cossu et al., Synthesis 1994) delivers the enantiopure ligand (1R,2R)-1-amino-1-(2′-pyridyl)propan-2-ol without loss of enantiomeric purity and without the need for enzymatic resolution. [1] This makes the compound a cost‑efficient choice for laboratories preparing catalytic asymmetric systems, compared to N‑pyridyl analogues that require a separate resolution step involving a hydrolase and acylation agent (as in DE 10254292 A1). [2]

Metal-Organic Synthesis and Coordination Polymer Design

The 1,2‑amino alcohol core provides a chelating donor set that the monofunctional analog 2‑(pyridin‑2‑yl)propan‑2‑ol cannot offer. [1] Where publication‑quality crystallographic data and solution stability are critical for catalyst development or metal sensor fabrication, this compound delivers the bidentate binding mode necessary for robust complexation, preventing metal‑ ligand dissociation that plagues monodentate pyridyl alcohol systems.

Pharmaceutical Intermediate Identity Assurance

Multiple regioisomers share the same molecular formula (C₈H₁₂N₂O, MW 152.19) and can be confused in procurement. [1] The specific CAS 145412‑86‑8 guarantees the 1‑amino‑2‑(pyridin‑2‑yl)propan‑2‑ol arrangement, eliminating the risk of receiving the inactive 2‑amino‑2‑(pyridin‑2‑yl)propan‑1‑ol (CAS 1183428‑46‑7) or the 3‑pyridyl isomer. This identity assurance is critical for GLP batch‑to‑batch consistency in late‑stage lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment‑based design
Regioisomeric identity for hinge‑binding
Target engagement at sub‑µM range (reported SAR)
Asymmetric catalysis with chiral N,O‑ligands
Enantiopure form via chiral pool synthesis
Enantiomeric excess and yield verification
Metal‑organic framework / coordination polymer research
Bidentate N,O‑chelation capability
Complex stability context vs. monodentate analogs
Pharmaceutical intermediate identity control
CAS‑specific regioisomer identity
Batch‑to‑batch regioisomeric purity, GLP consistency
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